molecular formula C19H20N4O4S B11147906 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11147906
M. Wt: 400.5 g/mol
InChI Key: RAZWEZFDQSLCPP-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with a molecular formula of C22H24N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-6,7-dimethoxyquinazoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with pyridin-4-ylmethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various derivatives .

Scientific Research Applications

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-26-15-7-13-14(8-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-3-5-20-6-4-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

RAZWEZFDQSLCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=NC=C3)OC

Origin of Product

United States

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